2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide

Description

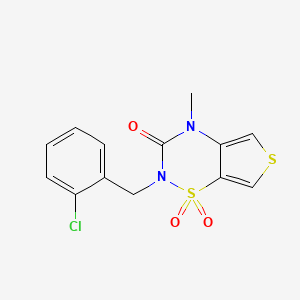

This compound belongs to the thienothiadiazine dioxide class, characterized by a fused thiophene-thiadiazine ring system with a sulfone (1,1-dioxide) group. Its structure includes a 2-((2-chlorophenyl)methyl) substituent at position 2 and a methyl group at position 2. The 2-chlorophenyl moiety introduces steric and electronic effects that influence reactivity and binding properties, while the methyl group modulates ring conformation.

Properties

CAS No. |

214916-30-0 |

|---|---|

Molecular Formula |

C13H11ClN2O3S2 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |

InChI |

InChI=1S/C13H11ClN2O3S2/c1-15-11-7-20-8-12(11)21(18,19)16(13(15)17)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3 |

InChI Key |

OMFJVHLMOYXASM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thieno Ring: Starting with a suitable thiophene derivative, the thieno ring is formed through cyclization reactions.

Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced by reacting the thieno derivative with appropriate reagents such as hydrazine derivatives and sulfur sources.

Addition of the Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through nucleophilic substitution reactions, often using chloromethyl benzene derivatives.

Methylation: The methyl group is added using methylating agents like methyl iodide.

Oxidation to Form 1,1-Dioxide: The final step involves oxidation to introduce the 1,1-dioxide group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the corresponding sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure may allow for the development of new drugs with specific targets and mechanisms of action.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other macromolecules, leading to inhibition or activation of specific pathways. The presence of the 1,1-dioxide group may enhance its reactivity, allowing it to form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thienothiadiazine Dioxide Family

- 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Substituents: Allyl at position 4, chlorine at position 4. Synthesis: Sodium borohydride reduction in isopropanol, yielding a white solid (mp 85–86°C). Key Differences: The allyl group introduces conformational flexibility compared to the rigid 2-chlorophenylmethyl group in the target compound. This impacts solubility and metabolic stability .

- 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28): Substituents: Methyl at position 2, allyl at position 3. Synthesis: Methylation with methyl iodide in acetonitrile (mp 90–92°C).

Heterocyclic Variants with Sulfone Groups

- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35): Structure: Six-membered thiazinane ring with bromo-dimethylphenoxy substituents. Synthesis: Ring-opening reaction of bicyclic precursor with phenol derivatives (66% yield). Key Differences: The thiazinane ring lacks aromaticity, reducing π-stacking interactions compared to the thienothiadiazine system .

- 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Structure: Pyridine-fused thiadiazinone with fluorobenzyl and methylsulfanyl groups. Key Differences: The pyridine ring enhances electron-withdrawing effects, increasing acidity of the sulfone group compared to thiophene-based analogues .

Benzo-Fused Thiadiazine Dioxides

- USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide): Structure: Pyridine-fused thiadiazinone with m-tolyl substituent. Key Differences: The m-tolyl group improves lipophilicity, contrasting with the polar 2-chlorophenylmethyl group in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Table 2: Structural and Functional Comparisons

| Feature | Target Compound | 4-Allyl-6-Cl (26) | USP Torsemide E |

|---|---|---|---|

| Core Ring System | Thieno[3,4-e] | Thieno[3,2-e] | Pyrido[4,3-e] |

| Aromaticity | Moderate (thiophene) | Moderate | High (pyridine) |

| Key Substituent | 2-Cl-benzyl | Allyl | m-Tolyl |

| Electron Effects | Electron-withdrawing (Cl) | Electron-neutral | Electron-donating (CH3) |

Research Findings and Trends

- Synthetic Challenges : The target compound’s 2-chlorophenylmethyl group complicates regioselective alkylation, requiring optimized conditions (e.g., NaH/MeI in acetonitrile for methylation) .

- Biological Relevance : Pyridine-fused analogues (e.g., USP Torsemide E) show enhanced diuretic activity due to improved sulfone acidity, suggesting the target compound may require functional group tuning for similar efficacy .

- Crystallography : SHELX programs are widely used for structural validation of thiadiazine derivatives, though the target compound’s crystal data remain unreported .

Biological Activity

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H16ClN2O3S

- Molecular Weight : 336.429 g/mol

- CAS Number : 214916-40-2

- Structure : The compound features a thieno-thiadiazine core structure with various substituents that influence its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazine compounds possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antiviral Effects : Some derivatives have been identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly against HIV.

The biological effects of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thus inhibiting their activity.

- Receptor Modulation : It can modulate the activity of various receptors which play a role in cellular signaling and homeostasis.

- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

A study conducted on various thiadiazine derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 6.21 | Apoptosis induction |

| HepG2 | 8.91 | Cell cycle arrest at G2/M phase |

Additionally, compounds derived from this class have been shown to inhibit key enzymes involved in cancer progression.

Antiviral Activity

Research has indicated that certain derivatives of this compound exhibit antiviral activity against HIV. For instance, one derivative was found to inhibit HIV replication at a concentration of 0.09 µM without significant cytotoxicity to host cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial efficacy of various thiadiazine derivatives against clinical isolates. The results highlighted the potential of these compounds as lead candidates for developing new antibiotics. -

Anticancer Mechanism Exploration :

A recent investigation focused on the anticancer properties of the compound in vivo using xenograft models. The study found that treatment with the compound significantly reduced tumor growth compared to control groups. -

Evaluation as NNRTIs :

A series of experiments assessed the effectiveness of different derivatives as NNRTIs against HIV strains resistant to standard treatments. The results indicated promising activity that warrants further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.